![molecular formula C16H13FN2O2 B2861046 N-(4-fluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941969-19-3](/img/structure/B2861046.png)
N-(4-fluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-fluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is a complex organic compound that contains a pyridine and a furo ring, which are common structures in many pharmaceuticals . The compound also includes a carboxamide group, which is a feature of many bioactive compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as pyrazinamide analogues, have been synthesized using the Yamaguchi reaction . This involves the reaction of pyrazine-2-carboxylic acids with various amines in the presence of a Yamaguchi reagent and 4-dimethylaminopyridine .Scientific Research Applications
Biomedical Applications
The structural similarity of “N-(4-fluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” to DNA bases like adenine and guanine makes it a candidate for biomedical applications. This compound is part of the pyrazolopyridine group, which has been explored for its potential in treating diseases due to its ability to interact with biological targets .
Antiviral Research
Fused pyridine derivatives, such as our compound of interest, have shown promise in antiviral drug design. Their ability to mimic nucleoside structures allows them to interfere with viral replication processes .
Anticancer Properties
The compound’s core structure is found in substances with anticancer activities. Its incorporation into drug designs can enhance solubility and lipophilicity, which are crucial for drug efficacy .
Anti-inflammatory and Anticoagulant Activities
Early studies on similar furopyridine derivatives have focused on anti-inflammatory, anti-aggregation, and anticoagulant activities. These properties could be explored in the context of “N-(4-fluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” for potential therapeutic applications .
Cardiovascular Research
Compounds with a furopyridine scaffold have been reported to possess coronary vasodilating activity. This suggests that our compound may have applications in cardiovascular research, particularly in the development of treatments for heart-related conditions .
Diabetes and Metabolic Disorders
Derivatives of pyrrolopyridine, which share a similar heterocyclic structure with our compound, have been studied for their potential to reduce blood glucose levels. This indicates possible applications in the prevention and treatment of diabetes and related metabolic disorders .
Radiolabeling and Imaging
Furo[3,2-b]pyridine derivatives have been used in the synthesis of radiolabeled compounds for imaging purposes. This suggests that “N-(4-fluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” could be utilized in the development of diagnostic tools or in tracking the efficacy of therapeutics .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
Similar compounds, such as synthetic cannabinoid receptor agonists (scras), have been found to potently activate cannabinoid type 1 and type 2 receptors (cb1 and cb2, respectively) . The activation of these receptors contributes to the psychoactivity of these substances .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to possess various biological activities, affecting a wide range of biochemical pathways .
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-10-2-7-14-13(19-10)8-15(21-14)16(20)18-9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFZTFDWOYWWCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.